SR-3677

Description

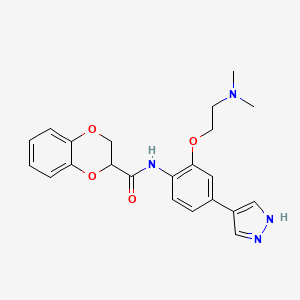

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWZIAVXCYIZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648693 | |

| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072959-67-1 | |

| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SR-3677: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK-II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and its role in cellular processes, particularly mitophagy. Quantitative data, detailed experimental protocols, and visual representations of the signaling pathways are presented to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Selective ROCK-II Inhibition

This compound functions as a potent and selective inhibitor of both ROCK-I and ROCK-II, with a significantly higher affinity for ROCK-II.[1][2][3] The primary mode of action involves the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[4] This selectivity is attributed to the specific hydrophobic interactions between the benzodioxane phenyl ring of this compound and the hydrophobic surface of the ROCK-II kinase pocket.[5]

Quantitative Inhibition Data

| Target | IC50 (nM) | Assay Type | Reference |

| ROCK-II | 3 | Enzyme-based | [1][3][5] |

| ROCK-I | 56 | Enzyme-based | [1][3][5] |

Downstream Signaling Pathway: Modulation of the Cytoskeleton and Mitophagy

The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cell morphology, migration, and cytoskeletal dynamics.[6][] ROCK kinases, upon activation by the small GTPase RhoA, phosphorylate several downstream targets, most notably Myosin Light Chain (MLC) and LIM kinase (LIMK).[8] Phosphorylation of MLC leads to increased actin-myosin contractility, while phosphorylation of LIMK results in the stabilization of actin filaments.[8]

By inhibiting ROCK-II, this compound effectively disrupts these processes. A key consequence of ROCK inhibition by this compound is the upregulation of mitophagy, the selective degradation of damaged mitochondria by autophagy.[9] This is achieved through the enhanced recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria, a crucial step in initiating the mitophagy cascade.[9]

Caption: this compound inhibits ROCK-II, leading to downstream effects on the cytoskeleton and promotion of mitophagy.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK-I and ROCK-II.

Methodology:

-

Kinase System: Assays are performed using a commercially available STK2 kinase system.

-

Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a microplate.

-

Compound Addition: 20 nL of this compound at various concentrations is dispensed into the wells.

-

Reaction Initiation: The reaction is started by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.

-

Incubation: The reaction is incubated for 4 hours at room temperature.

-

Detection: The reaction is stopped by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer. The signal is then read on a compatible plate reader.[5]

Parkin Recruitment Assay

Objective: To assess the effect of this compound on the recruitment of Parkin to damaged mitochondria.

Methodology:

-

Cell Line: HeLa cells stably expressing GFP-Parkin are commonly used.

-

Treatment: Cells are pre-treated with either DMSO (vehicle control) or 0.5 µM this compound for 2 hours.

-

Mitochondrial Depolarization: Mitochondrial damage is induced by adding 10 µM CCCP for 1 hour.

-

Immunostaining: Cells are fixed and immunostained for relevant mitochondrial markers (e.g., TOM20) and GFP-Parkin is visualized.

-

Imaging and Quantification: Images are acquired using fluorescence microscopy, and the percentage of cells showing Parkin co-localization with mitochondria is quantified.[9]

Caption: Experimental workflow for the Parkin recruitment assay.

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK-II in various cellular processes. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of ROCK-II inhibition. The established link between this compound and the enhancement of mitophagy opens avenues for exploring its therapeutic potential in conditions where mitochondrial dysfunction is a key pathological feature. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 8. oncotarget.com [oncotarget.com]

- 9. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Rho/ROCK Signaling Pathway and the Selective Inhibitor SR-3677

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in a multitude of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the Rho/ROCK signaling cascade, its key molecular players, and its multifaceted cellular functions. A central focus of this document is the potent and selective ROCK2 inhibitor, SR-3677. We present its pharmacological profile, including quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a logical workflow for the evaluation of novel ROCK inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the Rho/ROCK pathway.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical intracellular cascade that primarily translates extracellular signals into changes in the actin cytoskeleton. The central components of this pathway are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.

1.1. Activation and Regulation

The pathway is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is regulated by three classes of proteins:

-

Guanine nucleotide exchange factors (GEFs): These proteins promote the exchange of GDP for GTP, thereby activating RhoA.

-

GTPase-activating proteins (GAPs): GAPs enhance the intrinsic GTPase activity of RhoA, leading to the hydrolysis of GTP to GDP and subsequent inactivation.

-

Guanine nucleotide dissociation inhibitors (GDIs): GDIs sequester inactive Rho-GDP in the cytosol, preventing its activation.

Upon activation, GTP-bound RhoA translocates to the plasma membrane and interacts with its downstream effectors, most notably the serine/threonine kinases ROCK1 and ROCK2.

1.2. Downstream Effectors and Cellular Functions

ROCK1 and ROCK2 share a high degree of homology in their kinase domains and have both overlapping and distinct cellular functions. Once activated by RhoA, ROCKs phosphorylate a variety of substrates, leading to a cascade of events that culminate in the regulation of the actin cytoskeleton and other cellular processes. Key downstream effectors include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases myosin ATPase activity and promotes the assembly of actin-myosin filaments, leading to increased cell contractility and the formation of stress fibers.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of MLC, thereby sustaining a contractile state.

-

LIM kinases (LIMK1 and LIMK2): ROCKs phosphorylate and activate LIM kinases. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.

-

Other Substrates: ROCKs also phosphorylate other substrates involved in cell adhesion, migration, and proliferation, such as the ezrin-radixin-moesin (ERM) family of proteins.

The collective action of these downstream effectors results in a wide range of cellular responses, including cell contraction, migration, adhesion, proliferation, and apoptosis. Dysregulation of the Rho/ROCK pathway has been implicated in various diseases, including hypertension, glaucoma, cancer metastasis, and neuronal damage.

1.3. Signaling Pathway Diagram

SR-3677 and Myosin Light Chain Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK signaling pathway is a critical regulator of numerous cellular processes, most notably the contraction of smooth muscle cells, through its modulation of myosin light chain (MLC) phosphorylation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on MLC phosphorylation, and detailed experimental protocols for studying these effects.

The RhoA/ROCK Signaling Pathway and Myosin Light Chain Phosphorylation

The phosphorylation of the regulatory light chain of myosin II (MLC) is a pivotal event in the initiation of smooth muscle contraction and other cellular processes involving actomyosin contractility. This phosphorylation is primarily regulated by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).

The RhoA/ROCK signaling pathway plays a crucial role in sensitizing the contractile apparatus to calcium by inhibiting MLCP activity. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity. This leads to a net increase in the phosphorylation of MLC, promoting actin-myosin interaction and subsequent cellular contraction. While ROCK can also directly phosphorylate MLC, its primary role in this context is the inhibition of MLCP.

This compound, as a selective inhibitor of ROCK2, directly interferes with this pathway, leading to a decrease in the phosphorylation of MLC and subsequent relaxation of smooth muscle and disassembly of stress fibers.

SR-3677: An Elusive Autophagy Inducer

Despite a comprehensive search of available scientific literature and public databases, the compound designated as SR-3677 and its role as an autophagy inducer could not be verified. Information regarding its mechanism of action, relevant signaling pathways, and experimental data is not publicly available at this time.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways related to this compound, cannot be fulfilled without foundational research data.

General Principles of Autophagy Induction

While information on this compound is unavailable, the broader field of autophagy induction is well-characterized. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The induction of autophagy is tightly regulated by a complex network of signaling pathways, with the ULK1 (Unc-51 like autophagy activating kinase 1) complex acting as a central initiator.[1]

The activity of the ULK1 complex is primarily controlled by two key cellular energy sensors: the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK).[2][3][4]

The Role of mTOR and AMPK in Autophagy Regulation

Under nutrient-rich conditions, mTORC1 (mTOR complex 1) is active and suppresses autophagy by phosphorylating ULK1 at serine 757 (S757).[2][3] This phosphorylation event prevents the interaction between ULK1 and AMPK, thereby inhibiting ULK1 activation.[2][3]

Conversely, under conditions of cellular stress, such as nutrient deprivation, AMPK is activated. Activated AMPK can then promote autophagy through a dual mechanism:

-

Inhibition of mTORC1: AMPK can phosphorylate components of the mTORC1 complex, leading to its inhibition and relieving the suppression of ULK1.[3]

-

Direct Activation of ULK1: AMPK directly phosphorylates ULK1 at different sites, such as serine 317 (S317) and serine 777 (S777), leading to its activation and the initiation of the autophagy cascade.[2]

The interplay between mTORC1 and AMPK creates a finely tuned switch that controls the induction of autophagy in response to the cell's metabolic state. A simplified representation of this core signaling pathway is provided below.

Potential Mechanisms of Novel Autophagy Inducers

Hypothetically, a novel autophagy inducer like this compound could function through several mechanisms, including:

-

Direct inhibition of mTORC1: Similar to the well-known autophagy inducer rapamycin.[5]

-

Activation of AMPK: Mimicking the effects of cellular stress.

-

Direct activation of ULK1: Bypassing the upstream regulation by mTORC1 and AMPK.

-

Modulation of other signaling pathways: Influencing other pathways that feed into the core autophagy machinery, such as the Rho-ROCK signaling pathway which has been implicated in cellular processes regulated by autophagy.[6][][8]

Future Directions

Should information on this compound become publicly available, a comprehensive technical guide could be developed. This would involve:

-

Data Compilation: Gathering all quantitative data from published studies, including dose-response curves, measurements of autophagy markers (e.g., LC3-II/LC3-I ratio, p62 degradation), and effects on cell viability.

-

Protocol Elucidation: Detailing the specific experimental methods used to characterize this compound, such as cell culture conditions, western blotting, fluorescence microscopy, and in vivo study designs.

-

Pathway Mapping: Creating detailed diagrams of the specific signaling cascades modulated by this compound, based on experimental evidence.

Until such data is available, the scientific community awaits the publication of research detailing the properties and mechanisms of this compound as a potential autophagy inducer.

References

- 1. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 8. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR-3677 Treatment in HeLa and SH-SY5Y Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of SR-3677, a potent and selective ROCK-II inhibitor, in cellular research, with a specific focus on its application in HeLa and SH-SY5Y cell lines. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on cellular processes, particularly mitophagy.

Introduction

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly higher selectivity for ROCK-II over ROCK-I.[1] The ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in a variety of diseases, making ROCK inhibitors like this compound valuable tools for both basic research and therapeutic development.

This document outlines the application of this compound in studying its effects on HeLa, a human cervical cancer cell line, and SH-SY5Y, a human neuroblastoma cell line commonly used as a model for neuronal studies. The primary focus of these notes is on the role of this compound in modulating Parkin-mediated mitophagy, a critical cellular process for the clearance of damaged mitochondria.

Data Presentation

The following tables summarize the quantitative data regarding the biochemical properties of this compound and its effects on HeLa and SH-SY5Y cells.

Table 1: Biochemical Profile of this compound

| Parameter | Value | Reference |

| Target | ROCK-II | [1] |

| IC50 (ROCK-II) | ~3 nM | [1] |

| IC50 (ROCK-I) | 56 ± 12 nM | [1] |

Table 2: Effects of this compound on HeLa Cells

| Parameter | Treatment Conditions | Result |

| Parkin Recruitment | 0.5 µM this compound (2h or 17h pre-incubation) + 10 µM CCCP | Maximal Parkin recruitment to damaged mitochondria |

| Mitophagy | 0.5 µM this compound (2h pre-treatment) + 10 µM CCCP | Increased targeting of mitochondria to lysosomes |

| Mitochondrial Mass | 0.5 µM this compound (2h pre-treatment) + 10 µM CCCP (24h) | 28 ± 8.21% of cells retained mitochondrial signal (compared to 47.5 ± 8.25% in DMSO control) |

| HK2 Localization | 0.5 µM this compound (2h pre-treatment) + 10 µM CCCP (1h) | Increased proportion of cells with HK2 localized to mitochondria |

Table 3: Effects of this compound on SH-SY5Y Cells

| Parameter | Treatment Conditions | Result |

| HK2 Abundance at Mitochondria | 0.5 µM this compound | Increased |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits ROCK-I and ROCK-II, impacting downstream effectors and cellular processes.

Caption: General experimental workflow for studying the effects of this compound on mitophagy and other cellular processes.

Experimental Protocols

Cell Culture

HeLa Cells:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

SH-SY5Y Cells:

-

Growth Medium: DMEM/F12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells at 80-90% confluency. Cells can be detached by gentle tapping of the flask or by using Trypsin-EDTA.

Parkin Recruitment Assay (Immunofluorescence) in HeLa Cells

This protocol is designed to visualize the recruitment of Parkin to damaged mitochondria.

Materials:

-

HeLa cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin).

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) for inducing mitochondrial depolarization.

-

MitoTracker Red CMXRos for mitochondrial staining.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium with DAPI.

Procedure:

-

Seed HeLa-YFP-Parkin cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with 0.5 µM this compound or vehicle control (DMSO) for 2 hours.

-

Add 10 µM CCCP to the media to induce mitochondrial damage and incubate for 1-3 hours.

-

During the last 30 minutes of CCCP treatment, add MitoTracker Red CMXRos to the media according to the manufacturer's instructions to stain mitochondria.

-

Wash the cells twice with warm PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Visualize the cells using a fluorescence microscope. YFP-Parkin will appear as puncta co-localizing with the red mitochondrial stain in cells where recruitment has occurred.

-

Quantify the percentage of cells showing Parkin recruitment.

Mitophagy Assay (mito-QC) in HeLa Cells

This assay measures the delivery of mitochondria to lysosomes.

Materials:

-

HeLa cells co-transfected with a tandem-tagged mitochondrial protein (e.g., mCherry-GFP-OMP25).

-

This compound.

-

CCCP.

-

Lysosomal protease inhibitors (e.g., E-64d and pepstatin A).

-

Live-cell imaging medium.

Procedure:

-

Seed HeLa cells on glass-bottom dishes suitable for live-cell imaging.

-

Co-transfect the cells with the mito-QC reporter plasmid and allow for expression for 24-48 hours.

-

Pre-treat the cells with 0.5 µM this compound or vehicle control for 2 hours.

-

Add lysosomal protease inhibitors to the medium.

-

Induce mitophagy by adding 10 µM CCCP to the medium.

-

Image the cells using a confocal microscope. In this assay, mitochondria that have not fused with lysosomes will fluoresce both green and red (appearing yellow), while mitochondria within the acidic environment of the lysosome will only fluoresce red (as the GFP signal is quenched by low pH).

-

Quantify the red-only puncta as a measure of mitophagic flux.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the viability of HeLa or SH-SY5Y cells.

Materials:

-

HeLa or SH-SY5Y cells.

-

This compound.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay can be used to quantify apoptosis and necrosis in this compound treated cells.

Materials:

-

HeLa or SH-SY5Y cells.

-

This compound.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

SH-SY5Y Neuronal Differentiation and Marker Analysis

This protocol describes a general method for differentiating SH-SY5Y cells and assessing the effect of this compound on neuronal markers.

Materials:

-

SH-SY5Y cells.

-

This compound.

-

Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid).

-

Antibodies for neuronal markers (e.g., anti-β-III tubulin, anti-Tyrosine Hydroxylase).

-

Secondary antibodies for immunofluorescence or Western blotting.

Procedure:

-

Seed SH-SY5Y cells in appropriate culture vessels (e.g., plates for Western blotting, coverslips for immunofluorescence).

-

To induce differentiation, replace the growth medium with differentiation medium. Treat with this compound at the desired concentration.

-

Continue the differentiation for 5-7 days, changing the medium every 2-3 days.

-

After the differentiation period, assess the expression of neuronal markers:

-

Immunofluorescence: Fix, permeabilize, and stain the cells with primary and fluorescently-labeled secondary antibodies. Visualize the expression and morphology of neuronal markers using a fluorescence microscope.

-

Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and HRP-conjugated secondary antibodies to quantify the expression levels of neuronal markers.

-

References

Application Notes and Protocols: SR-3677 Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for immunofluorescence staining of Rho-associated coiled-coil containing protein kinase (ROCK) I and II, the primary targets of the potent and selective inhibitor, SR-3677. This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Introduction

This compound is a potent and selective inhibitor of ROCK-I and ROCK-II, with IC50 values of 56 nM and 3 nM, respectively[1][2]. The Rho-ROCK signaling pathway plays a crucial role in various cellular processes, including the regulation of cell shape, motility, and smooth muscle contraction[3]. By inhibiting ROCK, this compound can modulate these processes, making it a valuable tool for research and a potential therapeutic agent. Immunofluorescence staining is an essential technique to visualize the subcellular localization and expression levels of ROCK-I and ROCK-II, and to investigate the effects of this compound on these target proteins within cultured cells.

Signaling Pathway

The Rho-ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates various downstream substrates, leading to the assembly of actin filaments and the generation of contractile forces. This compound acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its substrates.

This compound inhibits the Rho-ROCK signaling pathway.

Experimental Protocol: Immunofluorescence Staining of ROCK-I/II in Cultured Cells

This protocol provides a step-by-step guide for the immunofluorescent staining of ROCK-I and ROCK-II in adherent cultured cells treated with this compound.

Materials and Reagents

| Reagent | Specification |

| Cell Culture | |

| Adherent cells of interest | Grown on sterile glass coverslips or chamber slides |

| Complete cell culture medium | Appropriate for the cell line |

| This compound | Stock solution in DMSO |

| Buffers and Solutions | |

| Phosphate-Buffered Saline (PBS), 1X | pH 7.4 |

| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS |

| Permeabilization Solution | 0.1% - 0.5% Triton X-100 in PBS |

| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS |

| Primary Antibody Dilution Buffer | 1% BSA in PBS |

| Secondary Antibody Dilution Buffer | 1% BSA in PBS |

| Wash Buffer | PBS or PBS with 0.05% Tween-20 (PBST) |

| Antibodies and Dyes | |

| Primary Antibodies | Rabbit anti-ROCK-I and Mouse anti-ROCK-II |

| Secondary Antibodies | Alexa Fluor 488 goat anti-rabbit IgG and Alexa Fluor 594 goat anti-mouse IgG |

| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) |

| Mounting | |

| Mounting Medium | Anti-fade mounting medium |

Procedure

-

Cell Seeding and Treatment:

-

Seed adherent cells onto sterile glass coverslips or chamber slides in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle control (DMSO) for the specified duration (e.g., 2-17 hours)[4].

-

-

Fixation:

-

Permeabilization:

-

Permeabilize the cells by adding 0.1% - 0.5% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.

-

Wash the cells three times with 1X PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature in a humidified chamber[8].

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-ROCK-I and anti-ROCK-II) to their optimal concentrations in the primary antibody dilution buffer.

-

Aspirate the blocking buffer and add the diluted primary antibodies to the cells.

-

Incubate overnight at 4°C in a humidified chamber[7].

-

-

Secondary Antibody Incubation:

-

The following day, wash the cells three times with wash buffer for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in the secondary antibody dilution buffer. Protect from light from this step onwards.

-

Add the diluted secondary antibodies to the cells and incubate for 1-2 hours at room temperature in a dark, humidified chamber[6].

-

-

Nuclear Counterstaining:

-

Wash the cells three times with wash buffer for 5 minutes each.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with 1X PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Invert the coverslips onto a drop of anti-fade mounting medium on a glass microscope slide.

-

Gently press to remove any air bubbles and seal the edges with nail polish.

-

-

Imaging:

-

Allow the mounting medium to cure, typically overnight at room temperature in the dark.

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

-

Experimental Workflow

Immunofluorescence staining workflow for ROCK-I/II.

Data Interpretation

Analysis of the fluorescent images will reveal the subcellular localization of ROCK-I and ROCK-II. Changes in fluorescence intensity or distribution in this compound-treated cells compared to control cells can provide insights into the compound's effect on the target proteins. For example, a decrease in cytoplasmic staining and an increase in peripheral or membrane-associated staining might indicate a change in protein localization upon inhibition. Quantitative image analysis can be performed to measure fluorescence intensity and colocalization, providing a more objective assessment of the effects of this compound.

Troubleshooting

-

High Background: Insufficient blocking, incomplete washing, or too high antibody concentrations can lead to high background. Increase blocking time, ensure thorough washing, and titrate antibody concentrations.

-

Weak or No Signal: This could be due to inactive primary antibodies, insufficient permeabilization, or low protein expression. Use fresh antibodies, ensure permeabilization is adequate, and confirm protein expression through other methods like Western blotting.

-

Non-specific Staining: Cross-reactivity of antibodies or non-specific binding can cause this issue. Use highly specific monoclonal antibodies and ensure proper blocking.

-

Photobleaching: Fluorophores can fade upon exposure to light. Minimize light exposure during staining and imaging, and use an anti-fade mounting medium.

By following this detailed protocol, researchers can effectively utilize immunofluorescence to study the cellular effects of this compound on its target proteins, ROCK-I and ROCK-II, contributing to a better understanding of its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arigobio.com [arigobio.com]

- 6. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Studying Cell Migration and Invasion with SR-3677

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological conditions, including embryonic development, tissue repair, immune responses, and cancer metastasis. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton, playing a pivotal role in cell motility. SR-3677 is a highly potent and selective inhibitor of ROCK2, making it an invaluable tool for dissecting the signaling pathways that govern cell migration and invasion. These application notes provide a comprehensive guide for utilizing this compound in in vitro cell migration and invasion assays.

This compound exhibits a high affinity for ROCK2, with a reported half-maximal inhibitory concentration (IC50) of approximately 3 nM in both enzyme and cell-based assays. Its selectivity for ROCK2 over ROCK1 (IC50 of ~56 nM) allows for a more targeted investigation of ROCK2-specific functions.

Key Applications

-

Inhibition of cancer cell migration: Elucidate the role of ROCK2 in the migratory potential of various cancer cell lines.

-

Suppression of cancer cell invasion: Investigate the involvement of ROCK2 in the ability of cancer cells to penetrate extracellular matrix barriers.

-

Mechanism of action studies: Dissect the downstream signaling pathways affected by ROCK2 inhibition that contribute to cell motility.

-

Drug discovery: Utilize this compound as a reference compound in screens for novel inhibitors of cell migration and invasion.

Quantitative Data Summary

While specific quantitative data for the effect of this compound on cancer cell migration and invasion is not extensively published, the following table provides a template for how such data can be structured. Researchers are encouraged to generate dose-response curves to determine the optimal concentration for their specific cell line and experimental conditions.

| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration/Invasion (Mean ± SD) | IC50 |

| e.g., MDA-MB-231 | Wound Healing | e.g., 1 nM | Data to be determined | Data to be determined |

| e.g., 10 nM | Data to be determined | |||

| e.g., 100 nM | Data to be determined | |||

| e.g., A549 | Transwell Invasion | e.g., 1 nM | Data to be determined | Data to be determined |

| e.g., 10 nM | Data to be determined | |||

| e.g., 100 nM | Data to be determined |

Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of actin-myosin contractility and, consequently, cell motility.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration in a two-dimensional context.

Caption: Workflow for the wound healing assay.

Detailed Methodology:

-

Cell Seeding:

-

Plate cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Creating the Wound:

-

Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to create a straight scratch across the center of the well.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in the appropriate cell culture medium. A starting concentration range of 1 nM to 1 µM is recommended. A vehicle control (e.g., DMSO) should be included.

-

Add the media containing the different concentrations of this compound or vehicle control to the respective wells.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture an initial image of the wound in each well using a phase-contrast microscope at 4x or 10x magnification. This will serve as the T=0 time point.

-

Place the plate back in the incubator and acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

-

Data Analysis:

-

Using image analysis software (e.g., ImageJ), measure the area of the wound at each time point for all treatment groups.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100

-

Plot the percentage of wound closure against time for each concentration of this compound to visualize the inhibitory effect on cell migration.

-

Transwell Migration and Invasion Assays

These assays provide a quantitative measure of cell motility and invasiveness through a porous membrane, with the invasion assay including an additional layer of extracellular matrix (ECM).

Troubleshooting & Optimization

SR-3677 Technical Support Center: Solubility and Stock Solution Preparation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SR-3677 and the preparation of stock solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is a potent organic solvent capable of dissolving both polar and nonpolar compounds.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly across different solvents. A summary of known solubility data is provided in the table below. Please note that for some solvents, the data indicates the minimum concentration at which the compound is soluble, and the saturation point may be higher.

Q3: Is this compound soluble in aqueous solutions like water or PBS?

A3: The free base form of this compound is poorly soluble in aqueous solutions. However, the dihydrochloride salt of this compound is soluble in water up to 100 mM.[3] For experiments requiring an aqueous environment, using the dihydrochloride salt is recommended. If you are working with the free base, a common method for preparing a working solution for in vivo studies involves first dissolving the compound in DMSO and then serially diluting it in a vehicle containing agents like PEG300 and Tween-80.[2]

Q4: How should I store my this compound stock solution?

A4: It is recommended to store stock solutions of this compound in tightly sealed vials at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Under these conditions, the stock solution can be stable for several months.[1]

Q5: My this compound is not dissolving completely. What can I do?

A5: If you encounter difficulty in dissolving this compound, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in dissolution.[1] Ensure that the solvent is of high purity and anhydrous, as the presence of water can affect solubility.

Solubility Data

The following table summarizes the known solubility of this compound and its dihydrochloride salt in various solvents.

| Compound Form | Solvent | Solubility |

| This compound (Free Base) | DMSO | ≥ 43 mg/mL (≥ 105.28 mM)[1], 100 mg/mL (244.83 mM)[2] |

| This compound dihydrochloride | Water | Soluble to 100 mM[3] |

| This compound dihydrochloride | DMSO | Soluble to 100 mM[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 408.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.08 mg of this compound.

-

Weigh out the calculated amount of this compound powder and place it in a sterile vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution until the this compound is completely dissolved.

-

If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a few minutes.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an this compound Formulation for In Vivo Studies

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure: This protocol is for preparing a 2.5 mg/mL solution.[2]

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

In a separate sterile tube, add the required volumes of each solvent in the following order, mixing thoroughly after each addition:

-

10% DMSO (from your concentrated stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

For example, to prepare 1 mL of the final formulation, you would add:

-

100 µL of 25 mg/mL this compound in DMSO

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of Saline

-

-

Vortex the final solution thoroughly. This will result in a clear solution with a solubility of ≥ 2.5 mg/mL (6.12 mM).[2]

Troubleshooting Guide

Issue: this compound precipitates out of solution when added to my aqueous cell culture medium.

This is a common issue known as "solvent shock," which occurs when a compound dissolved in a highly organic solvent is rapidly diluted into an aqueous environment.

Solutions:

-

Decrease the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, as higher concentrations can be toxic to cells.

-

Slow, dropwise addition: While gently swirling or vortexing the cell culture medium, add the this compound stock solution drop by drop. This allows for more gradual mixing and can prevent immediate precipitation.

-

Pre-dilution in media: Prepare an intermediate dilution of the this compound stock in a small volume of warm (37°C) cell culture medium before adding it to the final culture volume.

-

Use the dihydrochloride salt: If compatible with your experimental design, using the water-soluble this compound dihydrochloride salt can eliminate this issue.[3]

Issue: My stored stock solution appears cloudy or has visible precipitate.

Solutions:

-

Warm and sonicate: Before use, allow the vial to equilibrate to room temperature and then gently warm it to 37°C.[1] A brief sonication may help to redissolve any precipitate.

-

Check for solvent evaporation: Ensure that the vial is tightly sealed to prevent solvent evaporation, which would increase the compound concentration and potentially lead to precipitation.

-

Avoid repeated freeze-thaw cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain its integrity.

Visualizations

Caption: Workflow for preparing an this compound stock solution.

Caption: Troubleshooting logic for this compound precipitation issues.

References

SR-3677 Technical Support Center: Stability in DMSO and Culture Media

This technical support center provides guidance on the stability of the ROCK-II inhibitor, SR-3677, in common laboratory solvents and media. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL. For in vivo applications, a common formulation involves a multi-step dilution into a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q2: How should I store this compound powder and its DMSO stock solutions?

A2: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. In solvent, this compound stock solutions in DMSO should be stored at -80°C for up to 2 years, or at -20°C for up to 1 year. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What factors can affect the stability of this compound in my DMSO stock solution?

A3: Several factors can influence the stability of compounds dissolved in DMSO. While most compounds are stable in DMSO, potential causes of degradation include:

-

Water Content: The presence of water in DMSO can lead to hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

-

Oxygen: Although less common, some compounds can be susceptible to oxidation.

-

Temperature: Storing at the recommended low temperatures (-20°C or -80°C) is critical to slow down potential degradation.

-

Light Exposure: While not specifically documented for this compound, light can degrade some small molecules. It is good practice to store stock solutions in amber vials or otherwise protected from light.

Q4: My experimental results with this compound are inconsistent. Could stability in culture media be the issue?

A4: Yes, inconsistent results, especially in longer-term cell culture experiments, can be a sign of compound instability in the culture medium. Several factors within the culture medium can affect the stability of a small molecule like this compound:

-

pH: The pH of the culture medium can change over time, especially with cell growth, and this can affect the stability of pH-sensitive compounds.

-

Temperature: Prolonged incubation at 37°C can lead to the degradation of some compounds.

-

Media Components: Certain components in the culture medium, such as cysteine and some metal ions (e.g., iron), can react with and degrade small molecules.

-

Serum Proteins: If you are using a serum-containing medium, this compound may bind to serum proteins, reducing its effective concentration.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Action |

| Loss of this compound activity over time in a multi-day experiment. | Degradation of this compound in the culture medium at 37°C. | Perform a stability study of this compound in your specific culture medium at 37°C over the time course of your experiment. If degradation is observed, consider replenishing the compound with fresh media at regular intervals. |

| Inconsistent results between different batches of DMSO stock solution. | Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture contamination). | Prepare fresh stock solutions from the powder form. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure the use of anhydrous DMSO and proper storage conditions. |

| Lower than expected potency of this compound in cell-based assays. | 1. Inaccurate initial concentration of the stock solution.2. Binding of this compound to serum proteins in the culture medium.3. Degradation of the compound upon dilution into aqueous culture medium. | 1. Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.2. If using serum, consider reducing the serum percentage or switching to a serum-free medium if your cell line permits. Alternatively, you may need to increase the concentration of this compound to compensate for protein binding.3. Assess the stability of this compound in the final culture medium immediately after dilution. |

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in DMSO or various culture media over extended periods and at different temperatures. The following table provides the manufacturer's general storage recommendations. To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform the stability assessment protocol outlined below.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 2 years |

| -20°C | 1 year |

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at various temperatures.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Amber glass vials

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).

-

Aliquot: Dispense aliquots of the stock solution into multiple amber glass vials.

-

Storage Conditions: Store the vials at different temperatures:

-

-80°C (as a control)

-

-20°C

-

4°C

-

Room Temperature (as an accelerated degradation condition)

-

-

Time Points: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage temperature.

-

Analysis: Analyze the concentration and purity of this compound in each sample using a validated HPLC or LC-MS method.

-

Data Analysis: Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of the compound remaining.

Protocol 2: Assessing the Stability of this compound in Culture Media

This protocol is designed to evaluate the stability of this compound in your specific cell culture medium under standard incubation conditions.

Materials:

-

This compound DMSO stock solution

-

Your specific cell culture medium (with or without serum, as used in your experiments)

-

Sterile microcentrifuge tubes or a 96-well plate

-

Incubator (37°C, 5% CO₂)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare Samples: In sterile tubes or a plate, dilute the this compound DMSO stock solution into your pre-warmed culture medium to the final working concentration used in your experiments. Include a control with medium and DMSO only.

-

Incubation: Incubate the samples at 37°C in a CO₂ incubator.

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from the samples.

-

Sample Processing: Immediately after collection, stop any potential further degradation by freezing the samples at -80°C or by immediate extraction with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent this compound compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

Visualizations

ROCK Signaling Pathway

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for determining the stability of this compound in either DMSO or culture media.

Caption: General workflow for assessing the stability of this compound.

Optimizing SR-3677 Working Concentration: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of SR-3677, a potent and selective ROCK-II inhibitor. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported working concentrations to facilitate successful experimentation.

Quick Facts: this compound

| Property | Value | Source |

| Primary Target | ROCK-II | [1][2] |

| IC50 (ROCK-II) | ~3 nM | [1][2] |

| Secondary Target | ROCK-I | [1][2] |

| IC50 (ROCK-I) | 56 nM | [1][2] |

| Solubility | DMSO (≥ 43 mg/mL), Water (to 100 mM) | [3][4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [5] |

I. Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound working concentration.

Q1: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I do?

Possible Causes and Solutions:

-

Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions.

-

Solution: Perform a dose-response experiment starting from a low nanomolar range up to the low micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration. A concentration of 0.5 µM has been shown to be effective for inducing Parkin recruitment in HeLa and HEK293 cells.[6]

-

-

Incorrect Reagent Preparation or Storage: Improper handling of this compound can lead to its degradation.

-

Solution: Ensure that the compound is dissolved in an appropriate solvent (e.g., DMSO) and stored at the recommended temperature (-20°C or -80°C for stock solutions).[5] Avoid repeated freeze-thaw cycles.

-

-

Cell Line Specificity: The expression and activity of ROCK isoforms can vary between cell lines, influencing their sensitivity to this compound.

-

Solution: Verify the expression of ROCK-II in your cell line of interest. Consider using a positive control cell line known to be responsive to ROCK inhibitors.

-

-

Assay-Specific Issues: The readout of your assay may not be sensitive enough to detect the effects of this compound.

-

Solution: Ensure your assay is validated and optimized. For Western blotting, confirm the quality of your antibodies and the inclusion of phosphatase inhibitors in your lysis buffer to preserve phosphorylation states of downstream targets like Myosin Light Chain (MLC).

-

Q2: I am observing significant cytotoxicity or unexpected morphological changes in my cells after treatment with this compound. What could be the reason?

Possible Causes and Solutions:

-

High Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity.

-

Solution: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range for your specific cell line.

-

-

Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.

-

Solution: Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.5%.[7]

-

-

On-Target Toxicity: Inhibition of the ROCK pathway can lead to changes in cell adhesion and morphology.

-

Solution: These morphological changes can be an indicator of on-target activity. Monitor these changes as part of your dose-response analysis. If the changes are detrimental to your experiment, consider reducing the treatment duration or concentration.

-

-

Off-Target Effects: Although this compound is highly selective, at high concentrations, it may inhibit other kinases.[8]

-

Solution: Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects.

-

Q3: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?

Possible Causes and Solutions:

-

Variable Experimental Conditions: Inconsistencies in cell density, passage number, or treatment duration can lead to variable results.

-

Solution: Standardize your experimental protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a narrow passage number range and maintain a consistent treatment duration.

-

-

Reagent Instability: As mentioned, improper storage of this compound can affect its activity.

-

Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

-

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] It functions by competing with ATP for the kinase domain of ROCK-II, thereby preventing the phosphorylation of its downstream substrates.[9] The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, and its inhibition affects various cellular processes, including cell adhesion, migration, contraction, and proliferation.[3]

Q2: What is a good starting concentration for this compound in cell-based assays?

Based on its IC50 value of ~3 nM for ROCK-II, a good starting point for in vitro experiments is in the low to mid-nanomolar range. However, the optimal concentration can vary significantly depending on the cell type and the specific biological question. A dose-response experiment is always recommended. For example, a concentration of 0.5 µM was found to be effective for promoting mitophagy in HeLa cells.[6] In an ex vivo model using porcine eyes, a higher concentration of 25 µM was used to study aqueous humor outflow.[10]

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO and water.[3][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability.[5] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is minimal and non-toxic to your cells.

Q4: How can I confirm that this compound is active in my experimental system?

A common way to confirm the activity of this compound is to measure the phosphorylation status of a known downstream target of ROCK. A well-established substrate is Myosin Light Chain 2 (MLC2). Treatment with an effective concentration of this compound should lead to a decrease in the level of phosphorylated MLC2 (p-MLC2), which can be detected by Western blotting.

Q5: Are there any known off-target effects of this compound?

This compound has been shown to have a high degree of selectivity for ROCK-II. In a screening against 353 kinases, it showed a low off-target hit rate of 1.4%.[8] However, like any kinase inhibitor, the potential for off-target effects increases with concentration. Therefore, it is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments.

III. Data Presentation

Table 1: Reported Working Concentrations of this compound

| Cell Line/System | Assay | Effective Concentration | Reference |

| HeLa | Mitophagy (Parkin recruitment) | 0.5 µM | [6] |

| HEK293 | Mitophagy (Parkin recruitment) | 0.5 µM | [6] |

| A7r5 (rat aortic smooth muscle) | Inhibition of myosin light chain bisphosphorylation | IC50 = 3.5 nM | [1] |

| Porcine Eyes (ex vivo) | Aqueous humor outflow | 25 µM | [10] |

IV. Experimental Protocols

A. General Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol provides a general guideline for determining the cytotoxic concentration of this compound in a specific cell line using a resazurin-based viability assay.

Materials:

-

This compound

-

DMSO

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with the same final DMSO concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Cell Viability Measurement:

-

Add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

B. Protocol for Western Blot Analysis of Phosphorylated Myosin Light Chain 2 (p-MLC2)

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of MLC2.

Materials:

-

This compound

-

Your cell line of interest

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-MLC2 (Ser19) and anti-MLC2 or a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow them to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody against total MLC2 or a loading control to confirm equal protein loading.

-

V. Mandatory Visualizations

Figure 1. ROCK signaling pathway and the inhibitory action of this compound.

Figure 2. Experimental workflow for optimizing this compound working concentration.

Figure 3. Troubleshooting decision tree for this compound experiments.

References

- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. bio-rad.com [bio-rad.com]

- 5. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing SR-3677 Cytotoxicity in Cell Culture

This technical support center is designed for researchers, scientists, and drug development professionals using SR-3677, a potent and selective ROCK inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity and help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits greater selectivity for ROCK2 over ROCK1. The ROCK signaling pathway is a critical regulator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton. By inhibiting ROCK, this compound can modulate these processes.

Q2: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is approximately 3 nM for ROCK2 and 56 nM for ROCK1 . It is important to note that the effective concentration in cell-based assays may be higher and is cell-line dependent.

Q3: Is this compound expected to be cytotoxic?

The cytotoxic potential of this compound is cell-type dependent and related to the cell's reliance on the ROCK signaling pathway for survival and proliferation. While some studies have shown that ROCK inhibitors can protect certain cell types from apoptosis, others have demonstrated that they can induce cell death, particularly in cancer cell lines that are dependent on ROCK signaling for survival. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.

Q4: What are the common signs of this compound-induced cytotoxicity in cell culture?

Common visual indicators of cytotoxicity include:

-

Morphological changes: Cells may become rounded, shrink, or detach from the culture surface.

-

Reduced cell density: A noticeable decrease in the number of viable cells compared to a vehicle-treated control.

-

Increased cell debris: An accumulation of floating dead cells and cellular fragments in the culture medium.

-

Decreased metabolic activity: Reduced signal in metabolic assays such as MTT or resazurin-based assays.

-

Increased membrane permeability: Increased signal in assays that measure the release of intracellular components, such as the LDH assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

| Issue/Question | Potential Cause(s) | Suggested Solution(s) |

| High cytotoxicity observed at all tested concentrations. | 1. Inappropriate Concentration Range: The tested concentrations may be too high for your specific cell line. | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations, starting from a low nanomolar range and extending to the micromolar range, to determine the IC50 value for cytotoxicity in your cell line. |

| 2. High Cellular Sensitivity: Your cell line may be particularly sensitive to the inhibition of the ROCK pathway. | 2. Test Multiple Cell Lines: If possible, use a panel of cell lines to identify a model that is less sensitive to this compound's cytotoxic effects while still allowing you to study its on-target effects. | |

| 3. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. | 3. Conduct a Solvent Control Experiment: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not the source of the observed toxicity. Aim to keep the final solvent concentration below 0.5% (v/v). | |

| 4. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity. | 4. Confirm On-Target Effect: Use a downstream biomarker of ROCK activity (e.g., phosphorylation of Myosin Light Chain 2) to confirm that the observed effects are occurring at concentrations that inhibit ROCK. | |

| Inconsistent or non-reproducible cytotoxicity results. | 1. Compound Instability: this compound may be unstable in your culture medium over the duration of the experiment. | 1. Prepare Fresh Solutions: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. |